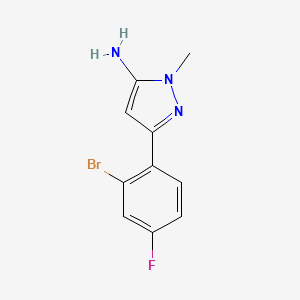

3-(2-Bromo-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.

Coupling Reaction: The 2-bromo-4-fluoroaniline is coupled with 1-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Reactions: Formation of substituted derivatives with various functional groups.

Oxidation Reactions: Formation of oxides or hydroxyl derivatives.

Reduction Reactions: Formation of amines or hydrides.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Research: The compound is used as a probe to study various biological pathways and interactions.

Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-fluorophenyl acetate

- 2-Bromo-4-fluorophenol

- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester

Comparison

Uniqueness: 3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties.

Chemical Properties: Compared to similar compounds, it exhibits unique reactivity patterns and stability under various conditions.

Applications: Its applications in medicinal chemistry and material science are more diverse compared to other similar compounds.

Biological Activity

3-(2-Bromo-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, with the CAS number 1152708-98-9, is a pyrazole derivative that has drawn attention for its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of this compound is C10H9BrFN3, with a molecular weight of approximately 270.10 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrFN3 |

| Molecular Weight | 270.10 g/mol |

| CAS Number | 1152708-98-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . For instance, a study evaluated various pyrazole derivatives against common pathogens, demonstrating significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens, indicating robust antibacterial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | E. coli | 0.25 |

| 7b | Klebsiella pneumoniae | 0.30 |

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. A notable compound in this class exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent anti-inflammatory effects . The selectivity index suggests that these compounds may serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | >344 |

Study on Antimicrobial Efficacy

A comprehensive study assessed the efficacy of various pyrazole derivatives, including the target compound, against a range of bacteria and fungi. The findings underscored the potential of these compounds in treating infections caused by resistant strains .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of pyrazole derivatives in animal models. For example, acute toxicity tests revealed that certain derivatives had high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .

Properties

Molecular Formula |

C10H9BrFN3 |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

5-(2-bromo-4-fluorophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9BrFN3/c1-15-10(13)5-9(14-15)7-3-2-6(12)4-8(7)11/h2-5H,13H2,1H3 |

InChI Key |

YGZNIFLVCSKUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.